



spectroscopic data for trans-4azidocyclohexanecarboxylic acid (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: N3-1,4-trans-CHC-OH

Cat. No.: B3043419

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A comprehensive analysis of the spectroscopic data for trans-4-azidocyclohexanecarboxylic acid is presented in this technical guide. Due to the limited availability of published experimental data for this specific compound, this guide outlines the expected spectroscopic characteristics based on the analysis of structurally similar molecules. The information provided is intended to serve as a reference for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for trans-4-azidocyclohexanecarboxylic acid. These predictions are derived from the known spectral properties of related compounds containing cyclohexyl, azide, and carboxylic acid functional groups.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl3, Frequency: 400 MHz



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	СООН
~3.2 - 3.4	Multiplet	1H	H-4 (CH-N₃)
~2.2 - 2.4	Multiplet	1H	H-1 (CH-COOH)
~2.0 - 2.2	Multiplet	4H	H-2, H-6 (axial & equatorial)
~1.4 - 1.6	Multiplet	4H	H-3, H-5 (axial & equatorial)

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~175 - 180	C=O (Carboxylic Acid)
~60 - 65	C-4 (C-N ₃)
~40 - 45	C-1 (C-COOH)
~30 - 35	C-2, C-6
~25 - 30	C-3, C-5

IR Spectroscopy Data (Predicted)



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2500 - 3300	Strong, Broad	O-H stretch (Carboxylic Acid)
~2100	Strong, Sharp	N₃ stretch (Azide)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1200 - 1300	Medium	C-O stretch (Carboxylic Acid)
~2850 - 2950	Medium	C-H stretch (Cyclohexane)

Mass Spectrometry Data (Predicted)

m/z	Interpretation
~171	[M] ⁺ (Molecular Ion)
~143	[M - N ₂] ⁺
~126	[M - COOH]+
~98	[M - COOH - N ₂]+

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. Actual parameters may need to be optimized based on the specific instrument and sample.

NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of trans-4-azidocyclohexanecarboxylic acid in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. A larger number of scans and a



longer relaxation delay may be required due to the lower natural abundance of ¹³C and the quaternary nature of the carbonyl carbon.

IR Spectroscopy:

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by
 dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
 Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

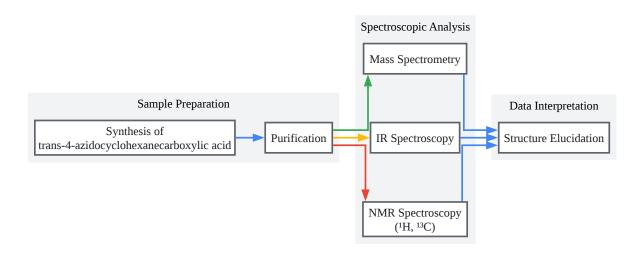
Mass Spectrometry:

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the ionization method and the desired information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical characterization.

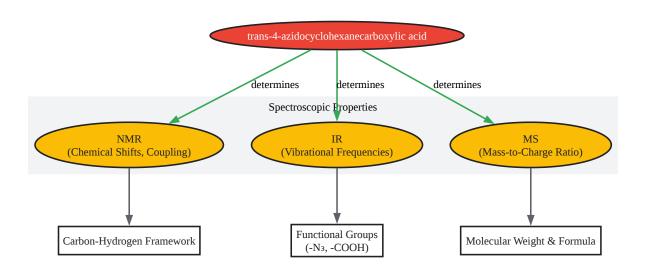




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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.





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Caption: Logical relationship between a chemical compound and its spectroscopic data.

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